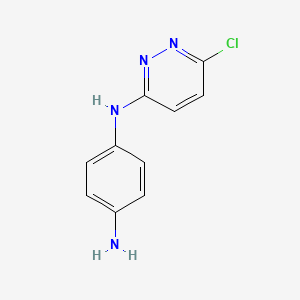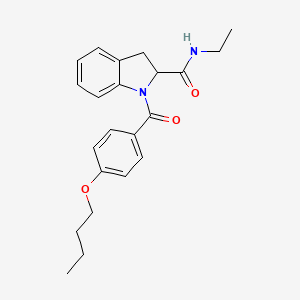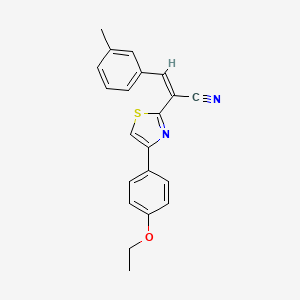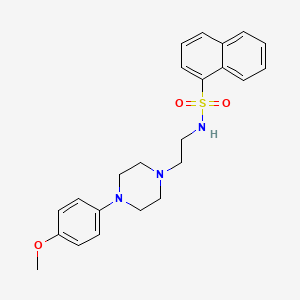
7-(4-fluorobenzyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(4-fluorobenzyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as a selective inhibitor of phosphodiesterase 10A (PDE10A), which is an enzyme that plays a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).
Wirkmechanismus
7-(4-fluorobenzyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a selective inhibitor of phosphodiesterase 10A (PDE10A). PDE10A is an enzyme that breaks down cAMP and cGMP, which are important second messengers in intracellular signaling pathways. By inhibiting PDE10A, this compound increases the levels of cAMP and cGMP, which can have various effects on cellular signaling and gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various cell and animal models. In particular, this compound has been shown to increase cAMP and cGMP levels in striatal neurons, which are important for regulating movement and motivation. It has also been shown to have anti-inflammatory and analgesic effects, and may have potential applications in the treatment of pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 7-(4-fluorobenzyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione in lab experiments is its selectivity for PDE10A. This allows researchers to study the specific effects of inhibiting this enzyme, without affecting other intracellular signaling pathways. However, one limitation is that this compound is relatively new and has not been extensively studied in humans. Therefore, its safety and efficacy in human subjects is not yet clear.
Zukünftige Richtungen
There are several future directions for research on 7-(4-fluorobenzyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione. One area of interest is its potential applications in the treatment of neurological and psychiatric disorders, such as schizophrenia and Huntington's disease. Further studies are needed to determine the safety and efficacy of this compound in human subjects. Another area of interest is its potential applications in the treatment of pain and inflammation. Future studies may also investigate the effects of this compound on other intracellular signaling pathways, and its potential interactions with other drugs and compounds.
Synthesemethoden
The synthesis of 7-(4-fluorobenzyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione involves several steps. The starting material is 7-bromo-3-methyl-1H-purine-2,6-dione, which is reacted with 4-fluorobenzylamine in the presence of a palladium catalyst to yield 7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6-dione. This intermediate is then reacted with piperazine in the presence of a base to give the final product, this compound.
Wissenschaftliche Forschungsanwendungen
7-(4-fluorobenzyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione has been studied extensively for its potential applications in various fields. In particular, it has been investigated as a potential treatment for neurological and psychiatric disorders, such as schizophrenia and Huntington's disease. This compound has also been shown to have anti-inflammatory and analgesic effects, and may have potential applications in the treatment of pain and inflammation.
Eigenschaften
IUPAC Name |
7-[(4-fluorophenyl)methyl]-3-methyl-8-piperazin-1-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN6O2/c1-22-14-13(15(25)21-17(22)26)24(10-11-2-4-12(18)5-3-11)16(20-14)23-8-6-19-7-9-23/h2-5,19H,6-10H2,1H3,(H,21,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZFXVYAMLNYCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCNCC3)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

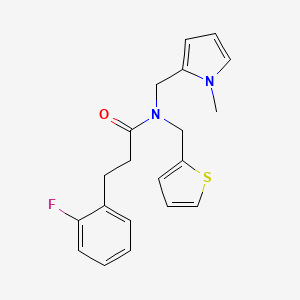
![6-chloro-N-[4-(2,6-dimethylmorpholin-4-yl)-3-fluorophenyl]pyridine-3-sulfonamide](/img/structure/B2437549.png)
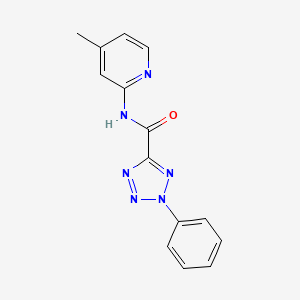
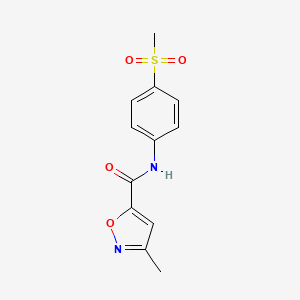
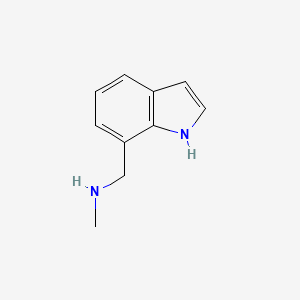
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-iodobenzamide](/img/structure/B2437557.png)
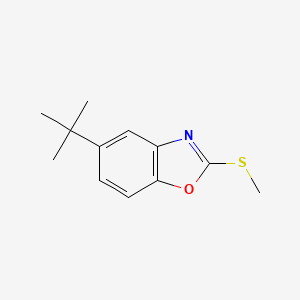

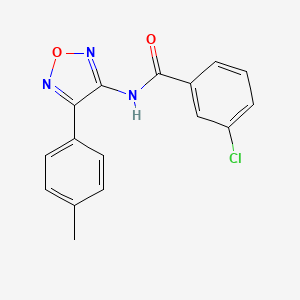
![2-[[5-(2,2-Difluoroethoxymethyl)-1-methylpyrazol-3-yl]amino]acetic acid](/img/structure/B2437564.png)
